molecular formula C15H15N3O2 B2447086 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide CAS No. 2034244-65-8

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide

Cat. No.: B2447086
CAS No.: 2034244-65-8
M. Wt: 269.304
InChI Key: PNZAIKVNYUSTLE-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide is a chemical compound that features a cyclopropylmethoxy group attached to a pyridin-3-yl ring, which is further connected to an isonicotinamide moiety

Preparation Methods

The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

    Coupling with pyridin-3-yl ring: The cyclopropylmethoxy halide is then reacted with a pyridin-3-yl derivative under suitable conditions to form the intermediate compound.

    Formation of isonicotinamide moiety: The intermediate is then coupled with isonicotinic acid or its derivatives to form the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide has a wide range of applications in scientific research, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide can be compared with other similar compounds, such as:

    2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide: This compound has a similar structure but with the pyridinyl group attached at a different position, leading to different chemical and biological properties.

    2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide: Another similar compound with the pyridinyl group attached at the 4-position, which may result in variations in its reactivity and applications.

Biological Activity

Introduction

2-(Cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide, a compound with the molecular formula C12H14N4OC_{12}H_{14}N_{4}O, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O
Molecular Weight230.26 g/mol
IUPAC NameThis compound
CAS Number2034244-65-8

The compound exhibits its biological effects primarily through the inhibition of certain enzymes and pathways critical in disease processes, particularly in cancer and inflammation. It has been shown to interact with:

  • PARP Enzymes : Inhibits poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents .
  • GSK-3 Pathway : Potentially acts as a glycogen synthase kinase 3 (GSK-3) inhibitor, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting DNA damage.

Case Study: HeLa Cells
In a study involving HeLa cells, the compound exhibited an IC50 value of approximately 1.35 μM, indicating its potency in inducing cell death through PARP inhibition . The compound's ability to sensitize cells to hydroxyurea-induced DNA damage further underscores its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

The compound also shows promise in modulating inflammatory responses. It has been linked to the inhibition of TNF-alpha release in macrophages, suggesting a role in treating inflammatory diseases .

Comparative Efficacy

A comparative analysis of various compounds with similar structures reveals that this compound holds a competitive edge in terms of potency and selectivity against target enzymes.

CompoundIC50 (μM)Mechanism of Action
This compound1.35PARP Inhibition
Veliparib1.8PARP Inhibition
BAY1834845 (Zabedosertib)0.51IRAK4 Inhibition

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-pyridin-3-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(18-13-2-1-6-16-9-13)12-5-7-17-14(8-12)20-10-11-3-4-11/h1-2,5-9,11H,3-4,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZAIKVNYUSTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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